molecular formula C10H11NO4 B045948 Methyl 3-acetamido-2-hydroxybenzoate CAS No. 184151-07-3

Methyl 3-acetamido-2-hydroxybenzoate

Cat. No.: B045948
CAS No.: 184151-07-3
M. Wt: 209.2 g/mol
InChI Key: FQERLORSROTTGU-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-2-hydroxybenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid and contains functional groups such as an ester, an amide, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetamido-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the acylation of 3-amino-2-hydroxybenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-acetamido-2-hydroxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain. The compound’s hydroxyl and amide groups play crucial roles in binding to the active sites of these enzymes, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-2-hydroxybenzoate
  • Methyl 5-acetamido-2-hydroxybenzoate
  • Methyl 3,5-dibromo-2-hydroxybenzoate

Uniqueness

Methyl 3-acetamido-2-hydroxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

Methyl 3-acetamido-2-hydroxybenzoate, also known as an acetamido derivative of salicylic acid, exhibits significant biological activity, particularly in the realms of anti-inflammatory and analgesic properties. This article reviews its mechanisms of action, potential applications in medicine, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and an acetamido group attached to a benzoate structure. This unique substitution pattern enhances its interactions with biological targets, particularly enzymes involved in inflammatory processes.

The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclooxygenase (COX) enzymes . This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's hydroxyl and amide functionalities are crucial for binding to the active sites of these enzymes, thus facilitating its inhibitory action.

Anti-inflammatory Effects

Research indicates that this compound significantly reduces inflammation, making it a candidate for treating various inflammatory conditions. Its ability to inhibit COX enzymes suggests potential use in managing pain associated with arthritis, muscle injuries, and other inflammatory disorders .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties. Studies have shown that it can effectively alleviate pain in preclinical models, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects due to its selective action on COX pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameCOX InhibitionAnalgesic ActivityUnique Features
This compoundYesYesHydroxyl and amide groups enhance binding
Methyl 4-acetamido-2-hydroxybenzoateYesModerateDifferent substitution pattern affects activity
Methyl 5-acetamido-2-hydroxybenzoateYesLowLess effective due to steric hindrance

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain scores compared to controls. The compound was tested at various dosages, showing a dose-dependent response in both analgesic and anti-inflammatory outcomes .
  • Comparative Efficacy : In comparative studies against other NSAIDs, this compound exhibited a favorable safety profile with reduced gastrointestinal side effects, which are common with traditional NSAIDs .
  • Molecular Studies : Molecular docking studies have illustrated strong binding affinities between this compound and COX enzymes, supporting its role as a selective COX inhibitor. These studies provide insights into the compound's potential for drug development aimed at inflammatory diseases .

Properties

IUPAC Name

methyl 3-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-8-5-3-4-7(9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQERLORSROTTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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